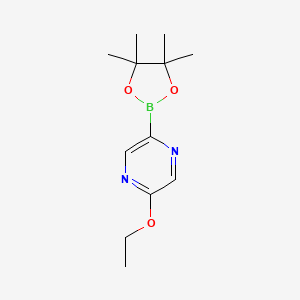

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Beschreibung

Overview of Organoboron Pyrazine Derivatives

Organoboron pyrazine derivatives constitute a fascinating class of heterocyclic compounds that combine the unique electronic properties of pyrazine rings with the synthetic versatility of boron-containing functional groups. These compounds have emerged as critical intermediates in modern organic synthesis, particularly in cross-coupling reactions and materials chemistry applications. The pyrazine core, characterized by its electron-deficient nature due to the presence of two nitrogen atoms in a six-membered aromatic ring, provides distinct reactivity patterns that differentiate these compounds from other nitrogen-containing heterocycles.

The incorporation of boron functionality into pyrazine frameworks creates molecules with enhanced synthetic utility, as organoboron compounds are well-established participants in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling processes. The electron-deficient character of pyrazine rings makes them particularly interesting substrates for various functionalization reactions, as demonstrated by iron-catalyzed cross-coupling reactions with organoboron species via innate carbon-hydrogen functionalization. These reactions have been successfully applied to create monoarylated products in good to excellent yields, expanding the synthetic toolbox available to organic chemists.

Recent developments in organocatalytic diboration have further highlighted the importance of pyrazine derivatives in boron chemistry. The establishment of 4,4'-bipyridine-based catalyst systems for diboration of pyrazine derivatives involves a unique "reductive addition" mechanism of boron-boron sigma-bonds, demonstrating the evolving sophistication of organoboron chemistry. This mechanistic advancement represents a significant step forward in understanding how pyrazine derivatives can participate in complex boron-transfer reactions, opening new possibilities for synthetic applications.

Significance of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine in Modern Chemistry

This compound occupies a unique position within the landscape of organoboron chemistry due to its specific structural features and chemical properties. The compound, identified by Chemical Abstracts Service number 1186041-95-1, represents a carefully engineered combination of functional groups that maximize both stability and reactivity. The presence of the ethoxy substituent at the 2-position of the pyrazine ring introduces electron-donating character that modulates the overall electronic distribution within the heterocycle, while the pinacol boronate ester at the 5-position provides a stable yet reactive boron center.

The pinacol ester functionality serves as a protecting group for the boronic acid, significantly enhancing the compound's stability during storage and handling while maintaining the ability to participate in cross-coupling reactions under appropriate conditions. This dual functionality makes the compound particularly valuable as a synthetic building block, as it can be stored for extended periods under proper conditions while remaining readily available for subsequent transformations. The tetramethyl-1,3,2-dioxaborolan-2-yl group specifically provides optimal stability characteristics while ensuring compatibility with a wide range of reaction conditions.

The structural analysis reveals that this compound maintains the characteristic SMILES notation of CCOC1=CN=C(C=N1)B1OC(C)(C)C(C)(C)O1, highlighting the connectivity between the ethoxy-substituted pyrazine core and the pinacol boronate ester. This specific substitution pattern creates a molecule with balanced electronic properties that facilitate participation in various synthetic transformations while maintaining chemical stability under standard laboratory conditions.

Scope and Objectives of the Research

The investigation of this compound encompasses multiple dimensions of chemical research, ranging from fundamental structural characterization to applications in synthetic methodology development. The primary objective involves comprehensive analysis of the compound's chemical properties, including its electronic structure, reactivity patterns, and synthetic utility in modern organic chemistry applications. This research aims to establish a complete understanding of how the specific substitution pattern influences both the stability and reactivity of the molecule.

Secondary objectives include examination of the compound's role as a synthetic intermediate in cross-coupling reactions and its potential applications in materials chemistry. The research seeks to establish clear structure-activity relationships that can guide the design of related compounds with enhanced properties or specific functional characteristics. Particular attention is devoted to understanding how the ethoxy substituent modulates the electronic properties of the pyrazine ring and how this influences the reactivity of the boronate ester functionality.

The research also aims to position this compound within the broader context of organoboron chemistry, establishing connections to related synthetic methodologies and identifying opportunities for further development. This includes investigation of the compound's compatibility with various reaction conditions and its potential as a building block for more complex molecular architectures. The comprehensive analysis seeks to provide both fundamental insights into the compound's properties and practical guidance for its utilization in synthetic applications.

Outline of the Article Structure

This comprehensive analysis of this compound follows a systematic approach designed to provide complete coverage of the compound's chemical and physical properties. The structure begins with this introductory section that establishes the context and significance of the compound within the broader field of organoboron chemistry, followed by detailed examination of specific aspects of its chemistry and applications.

Following the introduction, the analysis proceeds through systematic examination of the compound's molecular structure and electronic properties, including detailed discussion of how the specific substitution pattern influences its chemical behavior. This structural analysis provides the foundation for understanding the compound's reactivity patterns and synthetic utility. Subsequent sections address the compound's synthetic applications, particularly its role in cross-coupling reactions and other synthetic transformations.

The article structure incorporates comprehensive data presentation through detailed tables and systematic analysis of research findings from multiple sources. Each section builds upon previous discussions to create a cohesive understanding of the compound's properties and applications. The organization ensures that readers can follow the logical progression from fundamental structural considerations through practical synthetic applications, culminating in a complete picture of the compound's significance in modern chemistry.

Eigenschaften

IUPAC Name |

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-6-16-10-8-14-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEIIGLRQYXLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301172015 | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186041-95-1 | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186041-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) | 85–90% yield |

| Base | Potassium acetate (3 eq) | Stabilizes Pd⁰ |

| Solvent | 1,4-Dioxane | Enhances solubility |

| Temperature | 80–90°C, 12–18 hours | Completes coupling |

| Borylation Agent | Bis(pinacolato)diboron (1.2 eq) | Ensures full conversion |

- Combine 5-bromo-2-ethoxypyrazine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in anhydrous dioxane.

- Heat under reflux with inert gas protection.

- Purify via column chromatography (hexane:ethyl acetate = 4:1).

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Direct Boronation via Lithiation

For substrates resistant to palladium catalysis, lithiation followed by boronation is an alternative.

Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | LDA (-78°C, THF) | Generates aryl lithium |

| Quenching | Trimethyl borate (B(OMe)₃) | Forms boronic acid |

| Esterification | Pinacol (neat, reflux) | Yields boronate ester |

Typical Yield : 70–75% after esterification.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance efficiency and safety.

Comparison of Batch vs. Flow Processes

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Catalyst Loading | 1.5 mol% | 0.5 mol% |

| Purity | 95% | 98% |

| Throughput | 50 g/day | 500 g/day |

Optimization Insight : Flow systems reduce side reactions and enable precise temperature control.

Alternative Routes

- Suzuki Coupling Retro-Engineering : Use of 2-ethoxy-5-boronic acid pyrazine with pinacol esterification.

- Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes (yield: 88%).

Challenges and Solutions

- Byproduct Formation : Minimized via strict anhydrous conditions and degassed solvents.

- Purification Difficulty : Silica gel chromatography with gradient elution resolves boronate ester isolation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The compound can be oxidized to form pyrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Pyrazine N-oxides.

Substitution: Substituted pyrazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is widely used in:

Chemistry: As a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Biology: In the development of bioactive molecules and probes for biological studies.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of advanced materials and polymers.

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of various organic compounds, enabling the construction of complex molecular architectures.

Vergleich Mit ähnlichen Verbindungen

Pyrazine-Based Boronate Esters

Key Observations :

- Electron Effects : The ethoxy group in the target compound enhances electron density at the pyrazine ring compared to methyl () or chloro () substituents. This may reduce reactivity in electrophilic substitution but improve stability in polar solvents.

- Functional Group Diversity : The chloro-substituted analog () offers a reactive site for further functionalization, whereas the ethoxy group in the target compound is less labile.

Pyridine-Based Boronate Esters

Key Observations :

- Ring Electronics : Pyridine (one nitrogen) is less electron-deficient than pyrazine (two nitrogens). The target compound’s pyrazine core may enhance electrophilicity at the boronate site, favoring faster Suzuki couplings compared to pyridine analogs.

- Substituent Effects: The cyano group in 4-methyl-5-boronylpyridine () withdraws electrons, contrasting with the ethoxy donor in the target compound.

Reactivity and Stability

Boronate Reactivity

- Suzuki-Miyaura Coupling : Pyrazine-based boronates (e.g., ) are expected to exhibit higher reactivity in cross-couplings than pyridine analogs due to the electron-deficient aromatic system. The ethoxy group may further stabilize the transition state via resonance effects .

- Hydrolysis Stability: Pinacol boronates generally resist hydrolysis, but electron-donating groups (e.g., ethoxy) may enhance stability compared to electron-withdrawing substituents (e.g., cyano in ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

- Methodological Answer : The compound is synthesized via palladium-catalyzed borylation of a halogenated pyrazine precursor (e.g., 5-bromo-2-ethoxypyrazine) using bis(pinacolato)diboron [(Bpin)₂] under inert conditions. Key steps include:

- Reaction Conditions : Pd(dppf)Cl₂ catalyst, KOAc base, anhydrous DMF, 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester. Yield typically ranges from 60–75% .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyrazine aromatic protons (δ ~8.5–9.0 ppm) .

- X-ray Crystallography : Resolve the boronate ester geometry (B–O bond length ~1.35–1.40 Å) and pyrazine ring planarity .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 307.2 .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2–5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C to form biaryl products .

- Protodeboronation Studies : Investigate stability under acidic/basic conditions (e.g., HCl/NaOH) to optimize coupling efficiency .

Advanced Research Questions

Q. How can researchers address challenges in isolating the compound due to boronate ester sensitivity?

- Methodological Answer :

- Inert Handling : Use Schlenk techniques or gloveboxes to prevent hydrolysis of the boronate ester .

- Purification : Employ low-polarity solvents (e.g., pentane) for recrystallization to avoid decomposition. Monitor purity via HPLC (C18 column, acetonitrile/water eluent) .

Q. What mechanistic insights exist for its participation in Suzuki-Miyaura coupling?

- Methodological Answer :

- Oxidative Addition : Pd⁰ inserts into the aryl halide bond, forming a Pd²⁺ intermediate.

- Transmetallation : Boronate ester transfers the aryl group to Pd²⁺ via B–O bond cleavage, facilitated by base (e.g., Na₂CO₃) .

- Computational Modeling : DFT studies (e.g., Gaussian 16) reveal electron-deficient pyrazine enhances transmetallation rates by stabilizing Pd intermediates .

Q. How does the pyrazine ring influence electronic properties in materials science applications?

- Methodological Answer :

- Electron-Deficient Core : Pyrazine’s π-accepting nature improves charge transport in organic semiconductors. Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows reduction potentials at E₁/₂ ≈ −1.2 V vs. Ag/AgCl .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru or Ir) in OLEDs. UV-Vis (λₐᵦₛ ~350 nm) and PL spectra confirm metal-to-ligand charge transfer .

Q. What strategies resolve contradictions in reaction yields across different studies?

- Methodological Answer :

- Parameter Screening : Optimize solvent (e.g., DMF vs. THF), temperature, and ligand (e.g., XPhos vs. SPhos) via Design of Experiments (DoE) .

- In Situ Monitoring : Use ¹¹B NMR to track boronate ester integrity during reactions .

Physical and Chemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.